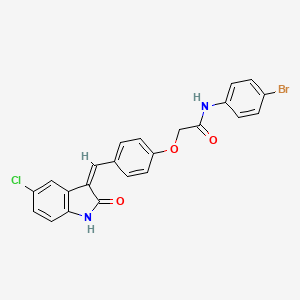
Pdgfr|A/|A/vegfr-2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pdgfr|A/|A/vegfr-2-IN-1 is a multi-target tyrosine kinase inhibitor that specifically targets platelet-derived growth factor receptor alpha, platelet-derived growth factor receptor beta, and vascular endothelial growth factor receptor 2. These receptors play crucial roles in angiogenesis, cell proliferation, and tumor growth, making this compound a significant candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The substitution of an indole ring at the 4-position of a fluorine atom is also beneficial for improving potency .
Industrial Production Methods: Industrial production methods for Pdgfr|A/|A/vegfr-2-IN-1 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Pdgfr|A/|A/vegfr-2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions . The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s integrity .
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced inhibitory activity against its target receptors. These derivatives are often tested for their efficacy in preclinical and clinical studies .
Wissenschaftliche Forschungsanwendungen
Pdgfr|A/|A/vegfr-2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying multi-target tyrosine kinase inhibitors . In biology, it is used to investigate the mechanisms of angiogenesis and cell proliferation . In medicine, it is being explored as a potential therapeutic agent for various cancers, including colorectal cancer . In industry, it is used in the development of new anti-cancer drugs and therapies .
Wirkmechanismus
Pdgfr|A/|A/vegfr-2-IN-1 exerts its effects by inhibiting the tyrosine kinase activity of platelet-derived growth factor receptor alpha, platelet-derived growth factor receptor beta, and vascular endothelial growth factor receptor 2 . This inhibition disrupts the signaling pathways involved in angiogenesis, cell proliferation, and tumor growth, leading to reduced tumor progression and metastasis . The compound’s molecular targets include the extracellular ligand-binding domain, the transmembrane domain, and the intracellular tyrosine kinase domain of these receptors .
Vergleich Mit ähnlichen Verbindungen
Pdgfr|A/|A/vegfr-2-IN-1 is unique in its ability to simultaneously target multiple tyrosine kinases, making it more effective in inhibiting tumor growth compared to single-target inhibitors . Similar compounds include sunitinib, which targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit , and sorafenib, which targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and Raf kinases . this compound’s dual-targeting capability provides a broader spectrum of activity and potentially lower toxicity .
Eigenschaften
Molekularformel |
C23H16BrClN2O3 |
|---|---|
Molekulargewicht |
483.7 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-[4-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C23H16BrClN2O3/c24-15-3-6-17(7-4-15)26-22(28)13-30-18-8-1-14(2-9-18)11-20-19-12-16(25)5-10-21(19)27-23(20)29/h1-12H,13H2,(H,26,28)(H,27,29)/b20-11- |
InChI-Schlüssel |
QGBCGEHFXFLUCK-JAIQZWGSSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
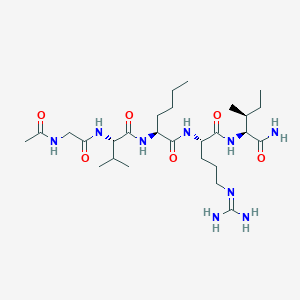
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
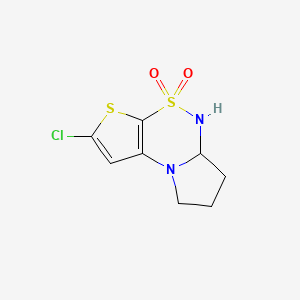
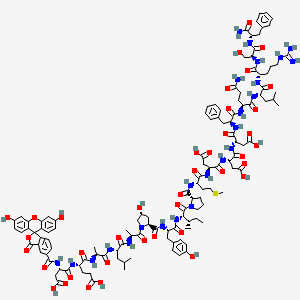
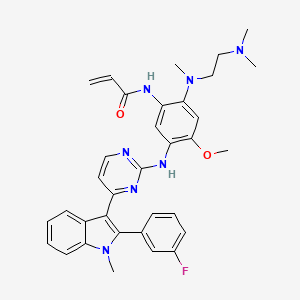
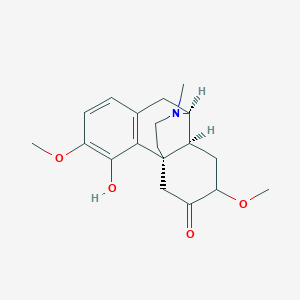
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
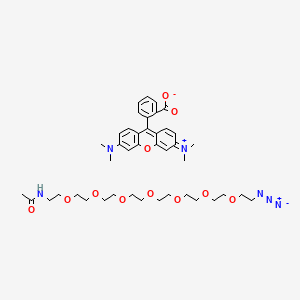

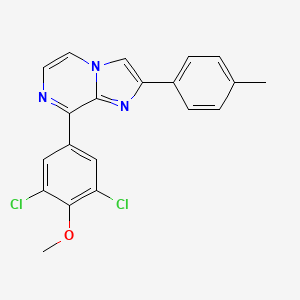
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
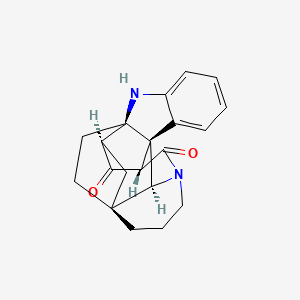
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
